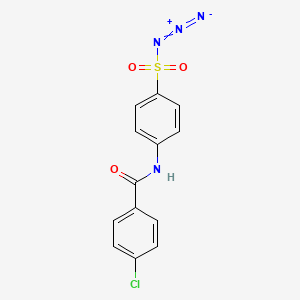
4-Heptyl-1-phenylcyclohexan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Heptyl-1-phenylcyclohexan-1-OL is an organic compound with the molecular formula C19H30O It is a derivative of cyclohexanol, where the cyclohexane ring is substituted with a phenyl group and a heptyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptyl-1-phenylcyclohexan-1-OL typically involves the alkylation of 1-phenylcyclohexanol with a heptyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 1-phenylcyclohexanol is deprotonated to form an alkoxide, which then attacks the heptyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as distillation, recrystallization, or chromatography may be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Heptyl-1-phenylcyclohexan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in toluene.
Major Products Formed
Oxidation: Formation of 4-heptyl-1-phenylcyclohexanone.
Reduction: Formation of 4-heptyl-1-phenylcyclohexane.
Substitution: Formation of 4-heptyl-1-phenylcyclohexyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
4-Heptyl-1-phenylcyclohexan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to cell membrane interactions and lipid metabolism due to its amphiphilic nature.
Industry: Used in the formulation of specialty chemicals, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 4-Heptyl-1-phenylcyclohexan-1-OL depends on its specific application. In biological systems, it may interact with cell membranes, altering their fluidity and permeability. The phenyl and heptyl groups can engage in hydrophobic interactions with lipid bilayers, while the hydroxyl group can form hydrogen bonds with polar head groups of lipids. These interactions can influence various cellular processes, including signal transduction and membrane transport.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylcyclohexanol: Lacks the heptyl chain, making it less hydrophobic.
4-Heptylcyclohexanol: Lacks the phenyl group, resulting in different chemical properties.
1-Phenyl-1-cyclohexene: Contains a double bond in the cyclohexane ring, altering its reactivity.
Uniqueness
4-Heptyl-1-phenylcyclohexan-1-OL is unique due to the presence of both a phenyl group and a heptyl chain, which confer distinct hydrophobic and hydrophilic properties. This dual nature makes it a versatile compound for various applications, particularly in the design of molecules with specific interactions in biological and chemical systems.
Eigenschaften
CAS-Nummer |
88069-96-9 |
|---|---|
Molekularformel |
C19H30O |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
4-heptyl-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C19H30O/c1-2-3-4-5-7-10-17-13-15-19(20,16-14-17)18-11-8-6-9-12-18/h6,8-9,11-12,17,20H,2-5,7,10,13-16H2,1H3 |
InChI-Schlüssel |
GLZRDGFQNFQCFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1CCC(CC1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol](/img/structure/B14382213.png)

![2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane](/img/structure/B14382234.png)
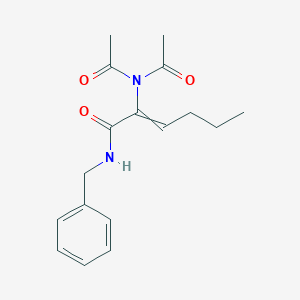
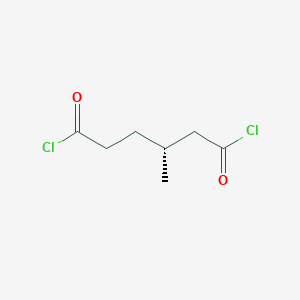

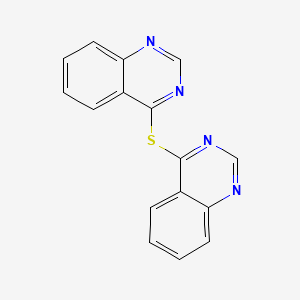

![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14382259.png)
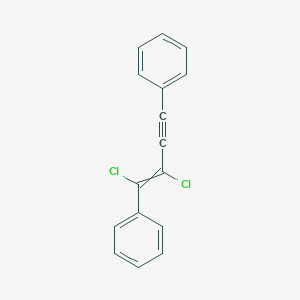

![10,10-Dibromodispiro[2.0.5~4~.1~3~]decane](/img/structure/B14382282.png)
